2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].
Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].
2-Bromo-4-fluorotoluene is a colorless to pale yellow liquid at room temperature, with a molecular weight of approximately 189.02 g/mol. It is classified as a combustible liquid and can pose health risks, including skin and eye irritation, as well as potential respiratory issues upon exposure . The compound's structure includes a benzene ring with two substituents: a bromine atom at the second position and a fluorine atom at the fourth position relative to the methyl group of the toluene.
2-Bromo-4-fluorotoluene has been studied for its biological activity, particularly its potential effects on various enzymes. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism in humans . This inhibition could lead to significant interactions with other pharmaceuticals, highlighting its relevance in pharmacology and toxicology.
Several synthesis methods for 2-bromo-4-fluorotoluene have been reported:
The applications of 2-bromo-4-fluorotoluene span multiple fields:
Research indicates that 2-bromo-4-fluorotoluene interacts with biological systems primarily through enzyme inhibition. Its effects on cytochrome P450 enzymes suggest potential implications for drug-drug interactions, making it significant in pharmacokinetic studies . Further studies are necessary to fully understand its interaction profile and safety considerations in therapeutic contexts.
Several compounds share structural similarities with 2-bromo-4-fluorotoluene. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2-fluorotoluene | 51436-99-8 | Bromine at the fourth position; different substitution pattern. |
4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | Contains an additional methyl group; different reactivity profile. |
5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | More complex substitution pattern; potential for different biological activity. |
4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | Contains an additional bromomethyl group; increased reactivity due to multiple halogens. |
4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | Ethyl group introduces steric effects; alters solubility and reactivity. |
These compounds illustrate the diversity within halogenated toluenes and highlight how small changes in structure can lead to significant differences in properties and applications.
The direct bromination of 4-fluorotoluene is the most straightforward route to 2-bromo-4-fluorotoluene. However, achieving regioselectivity between the ortho (2-) and meta (3-) positions relative to the methyl group remains challenging. Traditional methods using iron powder in carbon tetrachloride (CCl₄) favor the 2-bromo isomer (80%) over the 3-bromo isomer (20%) due to the synergistic ortho-directing effects of the methyl and fluorine groups.
A significant improvement was reported using glacial acetic acid as the solvent with iodine and iron catalysts, which alters the isomer distribution. For instance, a 70% strength solution of bromine in glacial acetic acid, combined with 0.05–0.15% iron and iodine, achieves a 70:30 ratio of 3-bromo-4-fluorotoluene to 2-bromo-4-fluorotoluene at 20–30°C. While this method prioritizes the 3-bromo isomer, reversing the solvent to CCl₄ restores the 2-bromo dominance, underscoring the solvent’s role in directing electrophilic substitution.
Table 1: Bromination Conditions and Isomer Ratios
Solvent | Catalyst | Temperature (°C) | 2-Bromo:3-Bromo Ratio | Yield (%) |
---|---|---|---|---|
CCl₄ | Fe powder | 25 | 80:20 | 48 |
Glacial acetic acid | Fe/I₂ | 25 | 30:70 | 70 |
Diazonium chemistry offers an alternative pathway for introducing bromine. For example, 4-fluoro-2-methylaniline can be diazotized using NaNO₂ in hydrofluoric acid (HF) to form a diazonium salt, which subsequently undergoes a Sandmeyer reaction with CuBr to yield 2-bromo-4-fluorotoluene. This method avoids competitive isomer formation but requires handling hazardous diazonium intermediates. Recent adaptations use continuous-flow reactors to enhance safety and scalability.
The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. Starting from 2-bromo-4-aminotoluene, diazotization with NaNO₂ in HF/pyridine followed by thermal decomposition yields 2-bromo-4-fluorotoluene. However, this method generates toxic byproducts (e.g., BF₃) and requires stringent temperature control (−5°C to 45°C) to prevent tar formation. Modern protocols mitigate these issues using tert-butyl nitrite (t-BuONO) as a safer nitrosating agent.
Phase-transfer catalysis (PTC) has emerged as a green alternative for fluorination. For instance, CsF with organoborane catalysts (e.g., BEt₃) facilitates nucleophilic displacement of bromide in 2-bromo-4-nitrotoluene, achieving 94% conversion in ethanol/water mixtures. The fluoride affinity of the borane (∼105 kJ/mol) optimizes fluoride transfer, while cryptands ligate Cs⁺ to enhance solubility.
A two-step synthesis from aniline derivatives involves acetylation followed by bromination. For example, 4-fluoroaniline is acetylated with acetic anhydride to form 4-fluoroacetanilide, which undergoes regioselective bromination at the ortho position using ceric ammonium nitrate (CAN) and KBr in ethanol/water. Hydrolysis of the acetyl group yields 2-bromo-4-fluoroaniline, which is fluorinated via the Balz-Schiemann reaction.
Reductive amination of 2-bromo-4-fluorobenzaldehyde with methylamine using NaBH₄/TMSCl in DMF produces 2-bromo-4-fluorotoluene derivatives. This method is particularly effective for electron-deficient anilines, achieving >90% yield under mild conditions (0°C, 20 min).
Irritant